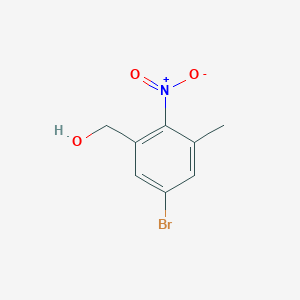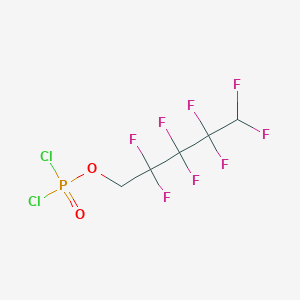
Ethyl 3-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate is an organic compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also features a carboxylate ester group and two methoxy groups attached to the phenyl ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the corresponding chalcone intermediate. This intermediate then undergoes cyclization with hydroxylamine hydrochloride to form the isoxazole ring. The final product is obtained after esterification with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and solvents that can be easily recycled and reused is also common in industrial settings to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
Ethyl 3-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2,5-dimethoxybenzoic acid or 2,5-dimethoxybenzaldehyde.
Reduction: Formation of ethyl 3-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-methanol.
Substitution: Formation of derivatives with substituted functional groups on the phenyl ring.
科学研究应用
Ethyl 3-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Ethyl 3-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
Ethyl 3-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate can be compared with other similar compounds, such as:
3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid: Similar structure but with an acrylic acid moiety instead of an isoxazole ring.
2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile: Contains a pyrrole ring instead of an isoxazole ring.
Ethyl 1H-indole-3-carboxylate: Contains an indole ring instead of an isoxazole ring.
These compounds share some structural similarities but differ in their specific functional groups and ring systems, leading to differences in their chemical properties and biological activities. The unique structure of this compound, particularly the presence of the isoxazole ring, imparts distinct properties that make it valuable for specific applications.
属性
分子式 |
C15H17NO5 |
|---|---|
分子量 |
291.30 g/mol |
IUPAC 名称 |
ethyl 3-(2,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C15H17NO5/c1-5-20-15(17)13-9(2)21-16-14(13)11-8-10(18-3)6-7-12(11)19-4/h6-8H,5H2,1-4H3 |
InChI 键 |
TUDBBOVBAXIHJH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(ON=C1C2=C(C=CC(=C2)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![3-(Boc-amino)-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid](/img/structure/B13704275.png)



